molecular formula C31H41N3O7 B12388605 Coumarin-PEG2-endoBCN

Coumarin-PEG2-endoBCN

Cat. No.: B12388605
M. Wt: 567.7 g/mol
InChI Key: XLABDPQXKAOLNZ-YHQISMHQSA-N
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Description

Coumarin-PEG2-endoBCN is a fluorescent dye that contains a coumarin fluorophore. It is widely used as a click chemistry reagent, which is a class of biocompatible small molecule reactions commonly used in bioconjugation . The compound is known for its ability to facilitate the labeling and imaging of biological molecules due to its fluorescent properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Coumarin-PEG2-endoBCN typically involves the conjugation of a coumarin derivative with a polyethylene glycol (PEG) linker and an endo-bicyclo[6.1.0]non-4-yne (endoBCN) moiety. The process generally starts with the preparation of the coumarin derivative, followed by the attachment of the PEG linker through esterification or amidation reactions. Finally, the endoBCN moiety is introduced via a click chemistry reaction, such as a copper-catalyzed azide-alkyne cycloaddition (CuAAC) or strain-promoted azide-alkyne cycloaddition (SPAAC) .

Industrial Production Methods

Industrial production of this compound involves large-scale synthesis using automated reactors and stringent quality control measures to ensure high purity and consistency. The process is optimized for yield and efficiency, often employing green chemistry principles to minimize environmental impact .

Chemical Reactions Analysis

Types of Reactions

Coumarin-PEG2-endoBCN undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Coumarin-PEG2-endoBCN has a wide range of applications in scientific research:

    Chemistry: Used as a fluorescent probe for detecting metal ions and environmental polarity.

    Biology: Facilitates the labeling and imaging of proteins, nucleic acids, and other biomolecules.

    Medicine: Employed in drug delivery systems and diagnostic imaging.

    Industry: Utilized in the development of fluorescent sensors and materials

Mechanism of Action

The mechanism of action of Coumarin-PEG2-endoBCN involves its ability to undergo click chemistry reactions, forming stable covalent bonds with target molecules. The coumarin fluorophore emits fluorescence upon excitation, allowing for the visualization and tracking of labeled molecules. The PEG linker enhances solubility and biocompatibility, while the endoBCN moiety facilitates efficient click reactions .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound stands out due to its strain-promoted azide-alkyne cycloaddition (SPAAC) capability, which allows for bioorthogonal reactions without the need for copper catalysts. This makes it particularly suitable for in vivo applications where copper toxicity is a concern .

Properties

Molecular Formula

C31H41N3O7

Molecular Weight

567.7 g/mol

IUPAC Name

[(1R,8S)-9-bicyclo[6.1.0]non-4-ynyl]methyl N-[2-[2-[2-[[7-(diethylamino)-2-oxochromene-3-carbonyl]amino]ethoxy]ethoxy]ethyl]carbamate

InChI

InChI=1S/C31H41N3O7/c1-3-34(4-2)23-12-11-22-19-26(30(36)41-28(22)20-23)29(35)32-13-15-38-17-18-39-16-14-33-31(37)40-21-27-24-9-7-5-6-8-10-25(24)27/h11-12,19-20,24-25,27H,3-4,7-10,13-18,21H2,1-2H3,(H,32,35)(H,33,37)/t24-,25+,27?

InChI Key

XLABDPQXKAOLNZ-YHQISMHQSA-N

Isomeric SMILES

CCN(CC)C1=CC2=C(C=C1)C=C(C(=O)O2)C(=O)NCCOCCOCCNC(=O)OCC3[C@H]4[C@@H]3CCC#CCC4

Canonical SMILES

CCN(CC)C1=CC2=C(C=C1)C=C(C(=O)O2)C(=O)NCCOCCOCCNC(=O)OCC3C4C3CCC#CCC4

Origin of Product

United States

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